molecular formula C5H12ClNO B1525571 1-(Ethylamino)propan-2-one hydrochloride CAS No. 1314969-78-2

1-(Ethylamino)propan-2-one hydrochloride

Cat. No.: B1525571
CAS No.: 1314969-78-2
M. Wt: 137.61 g/mol
InChI Key: KOQNOZRIXLKCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Ethylamino)propan-2-one hydrochloride is a synthetic compound belonging to the class of cathinones, which are structurally related to amphetamines. Cathinones are known for their stimulant properties and are often used in scientific research for their psychoactive effects. This compound is characterized by the presence of an ethylamino group attached to the second carbon of a propanone backbone, with a hydrochloride salt form to enhance its stability and solubility.

Scientific Research Applications

1-(Ethylamino)propan-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its effects on biological systems, particularly its stimulant properties.

    Medicine: Investigated for potential therapeutic uses, although its psychoactive nature limits its application.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

Safety measures for handling 1-(Ethylamino)propan-2-one hydrochloride include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

The primary targets of 1-(Ethylamino)propan-2-one hydrochloride are protein-transporting monoamines, specifically dopamine, noradrenaline, and serotonin . These neurotransmitters play crucial roles in regulating mood, attention, and body’s response to stress and reward.

Mode of Action

This compound acts by inhibiting the reuptake of these monoamines into the pre-synaptic neuron, increasing their concentration in the synaptic cleft . This results in an enhanced and prolonged neurotransmitter action at the post-synaptic receptors.

Biochemical Pathways

The increased concentration of monoamines in the synaptic cleft affects various biochemical pathways. For instance, the dopamine pathway, which plays a key role in reward-motivated behavior, is significantly stimulated. Similarly, the noradrenaline pathway, which is involved in the body’s fight-or-flight response, is also affected .

Pharmacokinetics

Like other synthetic cathinones, it is believed to have a rapid onset and short duration of action, indicating a fast absorption and elimination rate .

Result of Action

The stimulation of monoamine pathways by this compound leads to a range of effects. These include increased alertness, euphoria, feelings of increased energy, and increased sociability. Adverse effects such as agitation, paranoia, and hallucinations can also occur .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other substances, the user’s health status, and genetic factors. For instance, the presence of other stimulants can potentiate its effects, while certain health conditions or genetic factors may alter its metabolism, thereby affecting its efficacy and potential for adverse effects .

Biochemical Analysis

Biochemical Properties

1-(Ethylamino)propan-2-one hydrochloride plays a significant role in biochemical reactions, particularly those involving neurotransmitter systems. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit the reuptake of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine by binding to their respective transporters . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. Additionally, this compound can interact with enzymes involved in the metabolism of these neurotransmitters, further influencing their levels and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate signaling pathways associated with the release of neurotransmitters, leading to increased neuronal activity . It also affects gene expression by altering the transcription of genes involved in neurotransmitter synthesis and degradation. Furthermore, this compound impacts cellular metabolism by affecting the energy balance within cells, potentially leading to changes in cellular growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine transporters, inhibiting their function and preventing the reuptake of neurotransmitters . This binding interaction is crucial for its stimulant effects. Additionally, the compound can inhibit or activate various enzymes involved in neurotransmitter metabolism, leading to changes in neurotransmitter levels . These molecular interactions result in altered neurotransmission and subsequent changes in behavior and physiological responses.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions . Over extended periods, it may degrade, leading to a decrease in its efficacy. Long-term effects on cellular function have also been observed, with prolonged exposure resulting in changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance locomotor activity and increase alertness . At higher doses, it may cause adverse effects such as hyperthermia, hypertension, and neurotoxicity . Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Toxic effects at high doses include damage to neuronal cells and disruption of normal physiological functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by enzymes such as cytochrome P450 . The compound undergoes phase I metabolism, including oxidation and reduction reactions, followed by phase II metabolism, such as glucuronidation and sulfation . These metabolic processes result in the formation of various metabolites, which can be excreted from the body. The interaction with metabolic enzymes can also affect the overall metabolic flux and levels of other metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, the compound can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the synaptic vesicles in neurons, where it can exert its effects on neurotransmitter release . The localization within different subcellular compartments can influence the compound’s potency and duration of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylamino)propan-2-one hydrochloride typically involves the reaction of a suitable ketone with ethylamine. One common method is the reductive amination of acetone with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The final product is often purified through recrystallization or other purification techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylamino)propan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or other amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amines or other derivatives.

Comparison with Similar Compounds

    1-(Methylamino)propan-2-one hydrochloride: Similar structure but with a methyl group instead of an ethyl group.

    1-(Dimethylamino)propan-2-one hydrochloride: Contains two methyl groups attached to the amino group.

    1-(Isopropylamino)propan-2-one hydrochloride: Features an isopropyl group instead of an ethyl group.

Uniqueness: 1-(Ethylamino)propan-2-one hydrochloride is unique due to its specific ethylamino substitution, which influences its pharmacological profile and chemical reactivity. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

IUPAC Name

1-(ethylamino)propan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-3-6-4-5(2)7;/h6H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQNOZRIXLKCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.